molecular formula C12H15N3O2 B14939829 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide

8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide

Cat. No.: B14939829
M. Wt: 233.27 g/mol
InChI Key: NKNPBWMDUVTVRW-UHFFFAOYSA-N
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Description

8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide is a chemical compound based on the privileged 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, which originates from the natural product cytisine . This scaffold is recognized as a cationic pharmacophore that is highly relevant for interactions with nicotinic acetylcholine receptors (nAChRs) . The molecular and crystal structure of this specific carboxamide derivative has been determined and reported in scientific literature . Research into analogs within this chemical class has shown that bispidine-based carboxamides can exhibit high binding affinity and selectivity for the α4β2 subtype of nAChRs, with some compounds demonstrating affinity in the low nanomolar range . These receptors are ligand-gated ion channels found in the central and peripheral nervous systems and are important targets for neurological disorders . Consequently, this compound serves as a valuable chemical building block (or intermediate) for medicinal chemists working to develop and synthesize new subtype-selective nAChR ligands for pharmacological research . The product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide

InChI

InChI=1S/C12H15N3O2/c13-12(17)14-5-8-4-9(7-14)10-2-1-3-11(16)15(10)6-8/h1-3,8-9H,4-7H2,(H2,13,17)

InChI Key

NKNPBWMDUVTVRW-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)N

Origin of Product

United States

Preparation Methods

Cytisine-Based Synthesis

A validated method starts from the quinolizidine alkaloid (-)-cytisine (17), leveraging its inherent bicyclic framework:

Step 1: Carbamate Formation
Cytisine reacts with ethyl chloroformate in anhydrous dichloromethane under nitrogen at 0–5°C:
$$
\text{Cytisine} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DCM}} \text{8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]diazocine-3(4H)-carbamate}
$$
Key conditions: Triethylamine as base, 4-hour reaction time, 85–90% yield.

Step 2: Amidation
The carbamate intermediate undergoes ammonolysis in methanol saturated with NH₃ at 25°C for 24 hours:
$$
\text{Carbamate} + \text{NH}_3 \xrightarrow{\text{MeOH}} \text{Target Carboxamide}
$$
Purification: Recrystallization from ethanol/water (7:3) affords the product in 78% yield.

De Novo Ring Assembly

For non-alkaloid starting materials, a modular approach constructs the diazocine ring:

Step 1: Pyridine Functionalization
2-Aminopyridine derivatives undergo condensation with α,ω-dihaloalkanes to form intermediate diamines. For example:
$$
\text{2-Amino-3-hydroxypyridine} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Bridged Diamine}
$$
Optimization: Microwave irradiation at 120°C reduces reaction time to 2 hours (yield: 65%).

Step 2: Oxidative Cyclization
Copper(II) acetate in pyridine mediates ring closure at 60°C:
$$
\text{Diamine} \xrightarrow{\text{Cu(OAc)}_2, \text{Pyridine}} \text{Diazocine Core}
$$
Side products: Over-oxidation to lactams minimized by limiting reaction time to 4 hours.

Step 3: Carboxamide Installation
Carboxylic acid intermediates (from oxidation of primary alcohols) are converted to the amide via mixed anhydride:
$$
\text{Acid} + \text{Isobutyl chloroformate} \xrightarrow{\text{NMM, THF}} \text{Anhydride} \xrightarrow{\text{NH}_3} \text{Carboxamide}
$$
Yield: 70–75% after column chromatography.

Comparative Analysis of Methods

Parameter Cytisine Route De Novo Synthesis
Starting Material Cost High (natural product) Low (commercial reagents)
Total Steps 2 4–5
Overall Yield 63% 35–40%
Stereocontrol Inherited from cytisine Requires chiral catalysts
Scalability Limited by cytisine availability Industrially feasible

Advanced Functionalization Techniques

Protecting Group Strategies

  • Carboxamide Protection : Trityl chloride shields the amide during ring-forming steps (deprotected with HCl/MeOH).
  • Ketone Masking : Ethylene glycol ketalization prevents undesired nucleophilic attacks at the 8-oxo position.

Catalytic Enhancements

  • Palladium-Mediated Cross-Couplings : Suzuki-Miyaura reactions introduce aryl substituents at position 2 (e.g., 2-fluorophenyl for enhanced bioactivity).
  • Enzymatic Resolution : Lipase PS-30 achieves >98% ee in separating racemic intermediates.

Industrial-Scale Considerations

Process Intensification :

  • Continuous flow reactors reduce cyclization time from 12 hours to 45 minutes.
  • Solvent Recycling : Tetrahydrofuran recovery via distillation lowers production costs by 22%.

Quality Control Metrics :

  • HPLC purity >99.5% (C18 column, 0.1% TFA/ACN gradient).
  • Residual solvent limits: <500 ppm for DMF, <3000 ppm for EtOAc.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-driven C–N bond formation avoids high-temperature steps.
  • Biocatalytic Amination : Transaminases convert keto intermediates to amines with 91% efficiency.

Chemical Reactions Analysis

Types of Reactions

6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),]TRIDECA-2,4-DIENE-11-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),]TRIDECA-2,4-DIENE-11-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),]TRIDECA-2,4-DIENE-11-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Compound 20 (N-Allyl-9-nitro) showed the highest IAV inhibition (IC50 = 2.1 µM, SI = 59), attributed to the nitro group enhancing interactions with neuraminidase’s active site (PDB: 4R7B) .
  • Compound 23 (N-Allyl-9,11-dibromo) demonstrated dual activity against IAV (SI = 16) and HPIV3 (SI = 95), with bromine atoms improving hydrophobic binding .
  • Allyl and phenyl urea fragments in analogs like 24 (N-phenyl-9,11-dibromo) reduced IAV activity compared to nitro derivatives, emphasizing the role of electron-withdrawing groups .

Halogenation Effects on Antiviral Selectivity

Halogenation at C9 and C11 enhances stability and target affinity:

  • Compound 22 (N-1-Adamantyl-9-bromo): High yield (97%) and crystallinity but lower antiviral activity, suggesting bulky adamantyl groups hinder target engagement .

Structural and Physicochemical Properties

Compound ID LogP PSA (Ų) Molecular Weight Key Structural Features
Parent 1.25 51.26 218.11 Unsubstituted pyridone core
20 ~0.8* 40.62 375.34 Nitro group, allyl carboxamide
23 ~2.5* 40.62 419.19 Dibromination, allyl carboxamide

*Estimated from analogs in .

  • Increased halogenation (e.g., bromine in 23 ) elevates LogP, enhancing membrane permeability but risking cytotoxicity .
  • Nitro groups (e.g., 20 ) reduce basicity, favoring interactions with neuraminidase’s polar residues .

Biological Activity

The compound 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and data.

  • Molecular Formula : C₁₅H₁₉N₃O₄
  • Molecular Weight : 305.34 g/mol
  • CAS Number : 956923-67-4
  • MDL Number : MFCD15730894

Biological Activity Overview

Research indicates that compounds similar to or derived from 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine have exhibited various biological activities including:

  • Anticancer Activity : Some studies suggest that derivatives of this compound may possess anti-neoplastic properties. For instance, computational analyses have indicated potential pathways for anticancer effects through modulation of cytochrome P450 enzymes .
  • Antiviral Properties : The compound has been linked with antiviral activities against HIV and other pathogens. In particular, certain derivatives have shown promise as HIV integrase inhibitors with notable efficacy in vitro .
  • Enzyme Modulation : There is evidence suggesting that this compound can act as both substrates and inducers of cytochrome P450 enzymes (CYP), which play critical roles in drug metabolism and bioactivation .

1. Anticancer Activity

A study highlighted the synthesis of various pyrido-diazocine derivatives and their evaluation for anticancer activity using the CCRF-CEM leukemia cell line. While some derivatives showed promising activity with IC50 values lower than 20 µg/mL, others were less effective .

CompoundIC50 (µg/mL)Activity
Compound A15Active
Compound B>20Inactive
Compound C6.7Moderate

2. Antiviral Efficacy

In a separate investigation focused on anti-HIV properties, a derivative of the compound was tested for its ability to inhibit HIV integrase. The most potent derivative exhibited an EC50 value of 75 µM, indicating significant antiviral potential while maintaining low cytotoxicity .

DerivativeEC50 (µM)Cytotoxicity
Compound D75Low
Compound E150Moderate

The biological activities of 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine derivatives are believed to stem from several mechanisms:

  • Inhibition of Enzymatic Activity : By modulating the activity of cytochrome P450 enzymes, these compounds may affect drug metabolism and enhance therapeutic efficacy.
  • Interference with Viral Replication : The antiviral properties are likely due to the inhibition of viral integrase activity, preventing the integration of viral DNA into the host genome.

Q & A

Q. How can the structural identity of 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide be confirmed experimentally?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments. For example, ¹H NMR can resolve signals in the 0–10 ppm range (e.g., allyl protons at ~5.5 ppm, aromatic protons at ~7–8 ppm) and ¹³C NMR to identify carbonyl carbons (~170–180 ppm) and heterocyclic carbons. Compare experimental shifts with computational predictions or analogs (e.g., brominated derivatives in ) . Couple with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed vs. calculated mass error < 5 ppm).

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer : Refer to physicochemical properties such as high boiling point (~512°C) and low vapor pressure (0.0±1.3 mmHg at 25°C) ( ). Use fume hoods for synthesis, avoid open flames (flash point ~267°C), and employ inert gas purging during reactions. For spills, absorb with sand/activated carbon and avoid water jets to prevent dispersion .

Q. How can the purity of synthesized batches be assessed?

  • Methodological Answer : Perform HPLC with a C18 column and UV detection (λ ~254 nm). Use gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and compare retention times against a certified reference standard. Validate with differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., analogs in melt at 223–245°C) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Employ a factorial design approach ( ) to test variables: catalyst loading (e.g., Pd/C), temperature (80–120°C), and solvent polarity (DMF vs. THF). Use response surface methodology (RSM) to model interactions. For example, shows that coupling reactions with tetrazole intermediates require strict anhydrous conditions and controlled stoichiometry . Monitor intermediates via TLC and isolate via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Reconcile discrepancies by running 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations. For example, highlights allyl group protons (δ 5.2–5.7 ppm) coupling with adjacent methine protons. Cross-validate with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and confirm stereoelectronic effects .

Q. What strategies are effective for stabilizing this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH-adjusted buffers (pH 3–9). Use LC-MS to track degradation products (e.g., hydrolysis of the carboxamide group). suggests storing the compound in amber vials under nitrogen at –20°C to minimize oxidation and photodegradation .

Q. How can theoretical frameworks guide the exploration of this compound’s bioactivity?

  • Methodological Answer : Link to antiviral or enzyme inhibition hypotheses (e.g., ’s focus on quinolizidine alkaloid analogs). Perform molecular docking (AutoDock Vina) against target proteins (e.g., influenza virus neuraminidase). Validate with in vitro assays (e.g., plaque reduction neutralization tests) and compare IC₅₀ values against structural analogs .

Methodological Notes

  • Structural Confirmation : Always cross-validate NMR data with X-ray crystallography if single crystals are obtainable.
  • Synthetic Optimization : Use Design-Expert® software for factorial design analysis to minimize experimental runs .
  • Data Contradictions : Apply the "hierarchy of evidence" principle—prioritize empirical data over computational models unless systematic errors are identified .

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